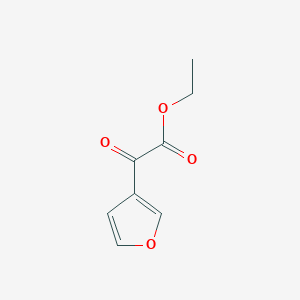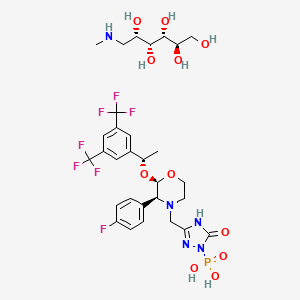![molecular formula C12H30N4O2Pt2+6 B13862854 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a platinum-based compound known for its significant applications in the field of medicinal chemistry, particularly as an anti-cancer agent. This compound is a dimeric impurity of oxaliplatin, a well-known chemotherapeutic drug used in the treatment of colorectal cancer .
Méthodes De Préparation
The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired dimeric structure. Industrial production methods often involve the use of high-purity reagents and stringent quality control measures to maintain the consistency and efficacy of the compound .
Analyse Des Réactions Chimiques
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands around the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. .
Applications De Recherche Scientifique
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and analysis of platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: As an anti-cancer agent, it is investigated for its efficacy in treating various types of cancer, particularly those resistant to other platinum-based drugs.
Industry: The compound is used in the development of new pharmaceuticals and in the quality control of existing drugs
Mécanisme D'action
The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with DNA in cancer cells. The compound forms cross-links with DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets include DNA and various proteins involved in the DNA repair pathways .
Comparaison Avec Des Composés Similaires
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is unique compared to other platinum-based compounds due to its dimeric structure and specific stereochemistry. Similar compounds include:
Oxaliplatin: A widely used chemotherapeutic agent with a monomeric structure.
Cisplatin: Another platinum-based anti-cancer drug with a different ligand arrangement.
Carboplatin: A platinum compound with a different set of ligands, used in cancer treatment. The uniqueness of this compound lies in its enhanced stability and potential efficacy against certain cancer types
Propriétés
Formule moléculaire |
C12H30N4O2Pt2+6 |
|---|---|
Poids moléculaire |
652.6 g/mol |
Nom IUPAC |
(1R,2R)-cyclohexane-1,2-diamine;platinum(4+);dihydroxide |
InChI |
InChI=1S/2C6H14N2.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;;;;/h2*5-6H,1-4,7-8H2;2*1H2;;/q;;;;2*+4/p-2/t2*5-,6-;;;;/m11..../s1 |
Clé InChI |
KEJFETDFGOXNMQ-BNXNSQMOSA-L |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N)N.C1CC[C@H]([C@@H](C1)N)N.[OH-].[OH-].[Pt+4].[Pt+4] |
SMILES canonique |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[OH-].[OH-].[Pt+4].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


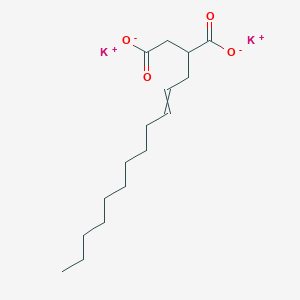
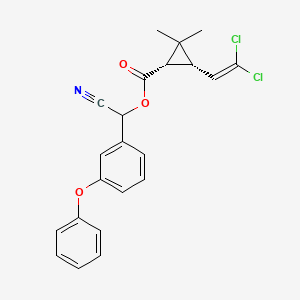
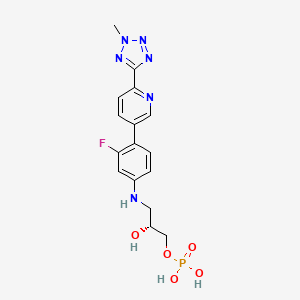
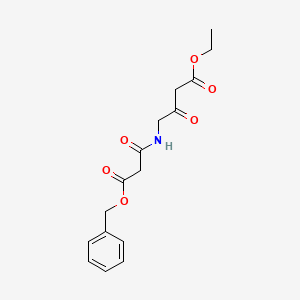
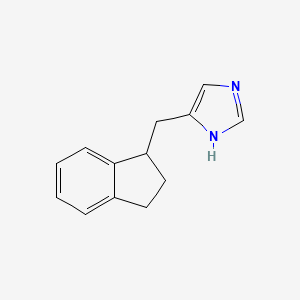
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)



![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)
![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)
